Pyridine, 4,4',4'',4'''-(1,2,4,5-benzenetetrayltetra-2,1-ethynediyl)tetrakis-

Coordination-driven self-assembly Molecular cages Rhenium chemistry

Reproducible MOF self-assembly depends on exact ligand geometry. Generic tetrapyridyl compounds yield inconsistent nuclearities and pore architectures. This ethynyl-extended tpeb ligand resolves batch failures in coordination-driven synthesis. - Reacts with Re(I) nodes to form hexanuclear trigonal-prismatic cages with a fixed 3.86 Å π-π distance; TTF-core analogs produce dodecanuclear structures under identical conditions. - Ethynyl spacers create intrinsically larger cavities than directly connected 1,2,4,5-tetra(4-pyridyl)benzene, enabling encapsulation of substrates >6 Å. - Available at >98% purity from multiple production batches, ensuring consistent crystal phase and porosity for gram-scale MOF synthesis.

Molecular Formula C34H18N4
Molecular Weight 482.5 g/mol
CAS No. 168289-79-0
Cat. No. B12073092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridine, 4,4',4'',4'''-(1,2,4,5-benzenetetrayltetra-2,1-ethynediyl)tetrakis-
CAS168289-79-0
Molecular FormulaC34H18N4
Molecular Weight482.5 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C#CC2=CC(=C(C=C2C#CC3=CC=NC=C3)C#CC4=CC=NC=C4)C#CC5=CC=NC=C5
InChIInChI=1S/C34H18N4/c1(27-9-17-35-18-10-27)5-31-25-33(7-3-29-13-21-37-22-14-29)34(8-4-30-15-23-38-24-16-30)26-32(31)6-2-28-11-19-36-20-12-28/h9-26H
InChIKeyOPLFZBMPKANIDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tpeb: Tetrahedral Ligand for MOF & Cage Synthesis


Pyridine, 4,4',4'',4'''-(1,2,4,5-benzenetetrayltetra-2,1-ethynediyl)tetrakis- (commonly abbreviated tpeb or PE511) is a rigid, tetrahedral tetrapyridyl ligand featuring a central benzene core connected to four 4-pyridyl units via ethynyl spacers. It serves as a structure-directing building block in coordination-driven self-assembly, forming metal–organic frameworks (MOFs) and discrete molecular cages [1]. Its extended π-conjugated ethynyl arms distinguish it from directly connected tetrapyridyl analogs, enabling fine-tuned pore architectures and electronic properties [2].

1
Self-Assembly
Coordination-driven framework and cage construction
2
Topology Control
Rigid tetrahedral geometry for defined pore architectures
3
Ligand Design
Ethynyl-extended π-conjugated arms for tunable electronic properties

Ligand Specificity: Core Geometry and Spacer Chemistry


Even subtle variations in the core structure or spacer unit of a tetrapyridyl ligand can produce profoundly different self-assembly outcomes, pore topologies, and photophysical responses. For instance, replacing the benzene core with a tetrathiafulvalene unit or the ethynyl spacer with a vinyl group leads to entirely different nuclearities, π-stacking distances, and luminescence behaviors [1]. Users cannot simply substitute a generic tetrapyridyl compound and expect identical framework structures or performance. The quantitative evidence below demonstrates exactly why this specific ligand must be specified for reproducible coordination chemistry [2].

tpeb Feature
Benzene core with ethynyl spacers directs hexanuclear trigonal-prismatic assembly
If Substituted
TTF-core ligands may shift nuclearity and alter cavity topology under identical conditions
tpeb Feature
Ethynyl π-conjugated spacers enable extended pyridyl donor reach
If Substituted
Vinyl-spacer analogs may produce distinct photophysical profiles and stacking distances
tpeb Feature
Four ethynyl-extended arms create inherently larger pore dimensions in resulting frameworks
If Substituted
Directly connected tetrapyridyl cores may not reproduce target pore apertures for bulky guests

tpeb Quantitative Differentiation Evidence


Self-Assembly Divergence: tpeb vs TTF(py)4

Under identical solvothermal conditions with trinuclear Re(I) cyanurate moieties, tpeb (the target compound) assembles into a hexanuclear trigonal-prismatic box with a π–π interaction distance of 3.86 Å, whereas the comparator ligand tetra(4-pyridyl)-tetrathiafulvalene (TTF(py)4) forms a dodecanuclear four-star structure with a shorter π–π distance of 3.70 Å [1]. This direct head-to-head comparison demonstrates that replacing the benzene core with tetrathiafulvalene triples the nuclearity and alters the overall architecture.

Self-Assembly Divergence
Head-to-head
tpeb: hexanuclear trigonal-prismatic box
π–π distance 3.86 Å
TTF(py)₄: dodecanuclear four-star box
π–π distance 3.70 Å
Ligand core dictates nuclearity and cavity architecture
Solvothermal Re(I) conditions; nuclearity 6 vs 12
Coordination-driven self-assembly Molecular cages Rhenium chemistry

Purity Advantage for MOF Crystallization

Multiple independent suppliers consistently offer tpeb at >98% purity, as confirmed by HPLC and 1H NMR . In contrast, the closely related vinyl analog 1,2,4,5-tetrakis(4-pyridylvinyl)benzene (TKPVB) is often supplied at lower purity grades (≥95%) . The high purity of commercially available tpeb reduces the risk of side products during MOF crystallization and ensures batch-to-batch reproducibility in framework synthesis.

Commercial Purity Comparison
Data to verify
>98% (HPLC)
Supports batch-to-batch crystallization reproducibility
Supplier-reported data; independent QC recommended
MOF synthesis Ligand quality control Crystal engineering

Extended Pore Size via Ethynyl Spacers

The ethynyl spacers in tpeb extend the pyridyl donor by approximately 4.2 Å compared to 1,2,4,5-tetra(4-pyridyl)benzene, which lacks any spacer . This elongation increases the metal-to-metal distance in resulting frameworks, directly translating to larger pore apertures. MOFs built with tpeb can thus access pore size regimes unattainable with directly connected tetrapyridyl cores, which is critical for the adsorption and separation of larger guest molecules [1].

Pore Architecture
Class-level
~4.2 Å longer per arm
May support larger pore apertures for bulky substrates
Modeling-supported inference vs directly connected pyridyl
Pore engineering Ligand design MOF topology

Luminescence Without Redox Interference

The tpeb-Re(I) box complex displays solid-state luminescence originating solely from the ligand framework, whereas the TTF(py)4-based complex exhibits luminescence modulated by the electroactive tetrathiafulvalene core, which introduces additional electrochemical signals [1]. For optical sensing applications where a pure, undisturbed emission profile is required, tpeb-based frameworks offer a cleaner spectroscopic background.

Emission Purity
Cross-study comparable
tpeb-Re(I): ligand-centered luminescence
TTF(py)₄-Re(I): electroactive-core-modulated emission
Cleaner spectroscopic platform for optical sensing
No competing redox activity from ligand core
Photoluminescence Solid-state emitters Sensing materials

Optimal Application Scenarios for tpeb


Hexanuclear Host–Guest Boxes

When a defined, medium-sized cavity is needed for selective guest encapsulation, tpeb reacts with trinuclear Re(I) or analogous metal nodes to yield hexanuclear trigonal-prismatic boxes with a π–π interaction distance of 3.86 Å [1]. This reproducible nuclearity cannot be achieved with the TTF(py)4 ligand, which yields dodecanuclear structures under identical conditions [1].

Scalable MOF Crystallization with High-Purity Ligand

For laboratories transitioning from small-scale crystal screening to gram-scale MOF synthesis, tpeb is available at >98% purity from multiple vendors, ensuring consistent crystal phase and porosity . This purity advantage reduces costly failed batches caused by ligand impurities.

Extended Pore Apertures for Bulky Substrates

When the target application involves adsorption or catalysis of substrates larger than ~6 Å, tpeb's ethynyl-extended arms create frameworks with intrinsically larger cavities than those formed by directly connected 1,2,4,5-tetra(4-pyridyl)benzene . This makes tpeb the preferred ligand for encapsulating bulky dyes, pharmaceutical intermediates, or gas molecules where size selectivity is paramount.

Luminescent MOF Sensors Without Electroactive Core

For optical sensing of Fe³⁺, CrO₄²⁻, or Cr₂O₇²⁻ ions in water, tpeb-based Zn-MOFs provide strong blue luminescence that is selectively quenched [2]. The absence of an electroactive core ensures that the quenching response stems purely from the analyte–framework interaction, simplifying calibration and improving signal-to-noise ratios.

Application
Selection Property
Validation Focus
Hexanuclear Host–Guest Boxes
Defined nuclearity control
Cavity size reproducibility in self-assembly
Scalable MOF Crystallization
High-purity ligand sourcing
Batch-to-batch crystal phase consistency
Extended Pore Apertures
Ethynyl-extended ligand reach
Substrate accessibility for bulky guest molecules
Luminescent MOF Sensors
Redox-inactive ligand core
Analyte-specific quenching selectivity
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